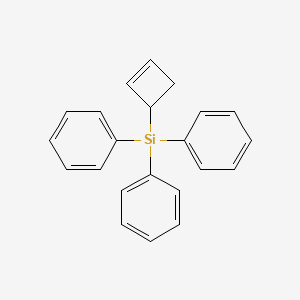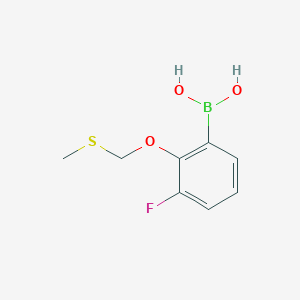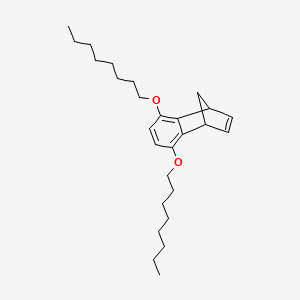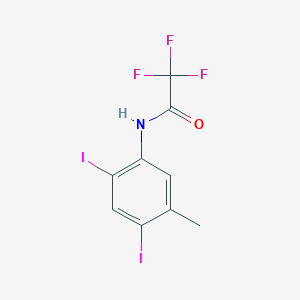
N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide is a chemical compound characterized by the presence of iodine, methyl, and trifluoroacetamide groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide typically involves the iodination of a methylphenyl precursor followed by the introduction of the trifluoroacetamide group. The reaction conditions often require the use of iodine reagents and catalysts to facilitate the iodination process. The final step involves the reaction of the iodinated intermediate with trifluoroacetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and acylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated phenyl derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated phenyl ketones, while reduction can produce deiodinated phenyl compounds. Substitution reactions can result in a variety of functionalized phenyl derivatives.
Applications De Recherche Scientifique
N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and trifluoroacetamide group play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-Diiodo-5-methylphenyl)acetamide
- N-(2,4-Diiodo-5-methylphenyl)propionamide
- N-(2,4-Diiodo-5-methylphenyl)butyramide
Uniqueness
N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
919771-65-6 |
|---|---|
Formule moléculaire |
C9H6F3I2NO |
Poids moléculaire |
454.95 g/mol |
Nom IUPAC |
N-(2,4-diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H6F3I2NO/c1-4-2-7(6(14)3-5(4)13)15-8(16)9(10,11)12/h2-3H,1H3,(H,15,16) |
Clé InChI |
NEPYCDKGIQWWMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1I)I)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5R)-1-(2,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B12614974.png)
![1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12614982.png)


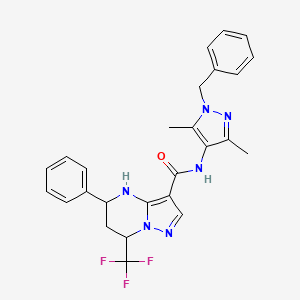
![N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2'-deoxycytidine](/img/structure/B12615003.png)
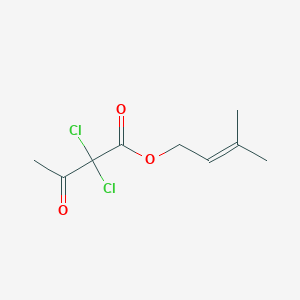
![2-[(Octadecyloxy)methyl]pentane-1,5-diamine](/img/structure/B12615005.png)
![N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide](/img/structure/B12615008.png)

